molecular formula C25H22N2O6 B11059992 4-[3-(4-methoxyphenyl)-5,7-dioxo-3a,4,4a,5,7,7a,8,8a-octahydro-6H-4,8-methano[1,2]oxazolo[4,5-f]isoindol-6-yl]phenyl acetate

4-[3-(4-methoxyphenyl)-5,7-dioxo-3a,4,4a,5,7,7a,8,8a-octahydro-6H-4,8-methano[1,2]oxazolo[4,5-f]isoindol-6-yl]phenyl acetate

Cat. No.: B11059992
M. Wt: 446.5 g/mol
InChI Key: ZGOYGPMYIGGZBU-UHFFFAOYSA-N
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Description

This compound is a natural product derived from plant sources. Its chemical structure consists of a complex arrangement of phenyl, oxazolo, and benzopyran moieties. The compound’s systematic name is quite a mouthful, but its molecular formula is C27H30O15 , with a molecular weight of 594.52 g/mol .

Preparation Methods

Synthetic Routes:: The synthetic routes for this compound are not widely documented, but it can be obtained through various chemical transformations. One possible route involves the condensation of appropriate precursors under controlled conditions. Unfortunately, specific details on the synthetic pathway remain scarce.

Industrial Production:: As of now, there is no large-scale industrial production method for this compound. Its natural occurrence limits its availability, and research efforts are ongoing to develop efficient synthetic strategies.

Chemical Reactions Analysis

Reactivity:: The compound likely undergoes various reactions due to its functional groups. These reactions may include:

    Oxidation: Oxidative processes could modify the phenolic groups.

    Reduction: Reduction reactions may target the carbonyl groups.

    Substitution: Substituent modifications could occur at different positions.

Common Reagents and Conditions:: Specific reagents and conditions depend on the desired transformation. typical reagents include oxidants (e.g., KMnO4), reducing agents (e.g., NaBH4), and Lewis acids (e.g., AlCl3).

Major Products:: The major products resulting from these reactions would involve modifications of the phenolic and carbonyl functionalities. Detailed studies are needed to identify specific products.

Scientific Research Applications

Chemistry:: Researchers explore this compound’s reactivity, stereochemistry, and potential as a synthetic building block.

Biology and Medicine::

    Biological Activity: Investigations into its biological effects, such as antioxidant properties or enzyme inhibition.

    Drug Discovery: Screening for potential pharmaceutical applications.

    Natural Product Studies: Understanding its role in plant metabolism.

Industry:: While not yet widely used, its unique structure may inspire novel materials or pharmaceuticals.

Mechanism of Action

The exact mechanism remains elusive, but it likely interacts with cellular targets, possibly modulating signaling pathways. Further studies are necessary to elucidate its precise mode of action.

Comparison with Similar Compounds

Similar Compounds::

Properties

Molecular Formula

C25H22N2O6

Molecular Weight

446.5 g/mol

IUPAC Name

[4-[5-(4-methoxyphenyl)-9,11-dioxo-3-oxa-4,10-diazatetracyclo[5.5.1.02,6.08,12]tridec-4-en-10-yl]phenyl] acetate

InChI

InChI=1S/C25H22N2O6/c1-12(28)32-16-9-5-14(6-10-16)27-24(29)19-17-11-18(20(19)25(27)30)23-21(17)22(26-33-23)13-3-7-15(31-2)8-4-13/h3-10,17-21,23H,11H2,1-2H3

InChI Key

ZGOYGPMYIGGZBU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)N2C(=O)C3C4CC(C3C2=O)C5C4C(=NO5)C6=CC=C(C=C6)OC

Origin of Product

United States

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